![molecular formula C8H11BrN2O B1622596 1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone CAS No. 1004017-87-1](/img/structure/B1622596.png)
1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone
Overview
Description
“1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone” is a chemical compound that includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a bromine atom and two methyl groups attached to the pyrazole ring .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis method involves a 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides, which yields 3,5-diaryl-4-bromo-3H-pyrazoles .Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone” includes a pyrazole ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The compound also contains a bromine atom and two methyl groups attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives, such as “1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone”, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .Scientific Research Applications
Catalysis
- Asymmetric Transfer Hydrogenation of Ketones : Complexes derived from related compounds, including 1-(3,5-dimethylpyrazol-1-yl)acetone, have been used as catalysts in transfer hydrogenation of ketones. These catalysts demonstrate moderate yields in hydrogenation reactions, highlighting the potential application of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone in similar catalytic processes (Magubane et al., 2017).
Organic Synthesis
Formation of Arylhydrazones and Pyrazoles : The reaction of compounds similar to 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone with aromatic diazonium salts leads to arylhydrazones, which can be further converted into pyridazines and pyrazoles. This demonstrates its role in synthesizing structurally diverse organic compounds (Mohamed et al., 2001).
Enantioselective Enol Lactone Synthesis : In a study, related pyrazole compounds were used in catalytic amounts to produce enol lactones with high enantioselectivity. This suggests the potential for 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone in similar enantioselective syntheses (Itoh et al., 2005).
Chemical Synthesis and Characterization
Synthesis of Multicomponent Compounds : This compound's derivatives can be involved in one-pot synthesis processes, leading to complex structures like pyrazolyl triazolo thiadiazinyl chromen-2-ones. This showcases its utility in constructing intricate chemical architectures (Pavurala & Vedula, 2015).
Formation of Highly Regioselective Pyrazolo[1,5-a]pyrimidines : The reactions involving similar compounds result in highly regioselective halomethylated pyrazolo[1,5-a]pyrimidines, indicating the potential of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone in the synthesis of specialized organic molecules (Martins et al., 2009).
Chemical Properties and Reactions
Utility in Synthesis of Fluorescent Compounds : Related pyrazole compounds have been used to synthesize fluorescent molecules, suggesting possible applications of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone in creating materials with luminescent properties (Hasan et al., 2011).
Formation of Bromodomain Ligands : Analogous compounds to 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone have been identified as bromodomain ligands, highlighting its potential application in the field of epigenetics (Hewings et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBKJULCIPAZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392139 | |
Record name | 1-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |
CAS RN |
1004017-87-1 | |
Record name | 1-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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